molecular formula C20H26N2O2 B2574557 N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide CAS No. 1286724-99-9

N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Cat. No. B2574557
CAS RN: 1286724-99-9
M. Wt: 326.44
InChI Key: ROCFJRXVWQSNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.44. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a compound that has garnered interest in various chemical synthesis and reactions due to its unique structure. For instance, its cyclopropyl group has been studied for its role in the N-dealkylation process by enzymes like horseradish peroxidase, highlighting the cyclopropyl group's fate upon N-dealkylation and its potential utility in probing reactions catalyzed by cytochrome P450 enzymes (Shaffer et al., 2001). Moreover, the compound's synthesis and evaluation for corrosion inhibition properties demonstrate its potential application in protecting materials from acidic corrosion, suggesting a wide range of industrial applications (Yıldırım & Cetin, 2008).

Pharmacological Applications

The structural features of N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide make it a candidate for pharmacological applications. Research into compounds with similar structures has led to the development of novel opioid kappa agonists and the exploration of their conformational analysis to determine potential kappa agonist properties, underscoring the therapeutic relevance of such compounds in pain management (Costello et al., 1991). Additionally, the synthesis and structural elucidation of related compounds have been pursued for their anticancer activities, with molecular docking analysis targeting the VEGFr receptor, indicating the compound's relevance in designing anticancer therapies (Sharma et al., 2018).

Material Science and Photovoltaic Applications

The versatility of N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide and related compounds extends to material science, where their synthesis and incorporation into polymeric networks have been investigated for enhancing material properties. For example, the development of hybrid networks utilizing related compounds demonstrates the potential for improving thermal stability and creating robust polymer/filler networks, relevant for various industrial applications (Batibay et al., 2020). Moreover, the exploration of benzothiazolinone acetamide analogs for their spectroscopic properties, quantum mechanical studies, and photovoltaic efficiency modeling underscores the potential application of these compounds in dye-sensitized solar cells, demonstrating their role in the development of renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15(2)16-6-10-19(11-7-16)24-14-20(23)22(17-8-9-17)13-18-5-4-12-21(18)3/h4-7,10-12,15,17H,8-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCFJRXVWQSNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

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